molecular formula C8H8Cl2N2O B8589191 2-Amino-2-(2,4-dichlorophenyl)acetamide CAS No. 189138-38-3

2-Amino-2-(2,4-dichlorophenyl)acetamide

Cat. No.: B8589191
CAS No.: 189138-38-3
M. Wt: 219.06 g/mol
InChI Key: QBNYVGOKHZBVMH-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dichlorophenyl)acetamide is a chlorinated aromatic acetamide derivative characterized by a 2,4-dichlorophenyl group attached to an acetamide backbone with an amino (-NH2) substituent at the α-carbon position. This structural motif confers unique physicochemical properties, such as moderate polarity due to the amide and amino groups, and lipophilicity from the dichlorophenyl ring.

Properties

CAS No.

189138-38-3

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2-amino-2-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C8H8Cl2N2O/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

QBNYVGOKHZBVMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among chlorophenyl acetamides include differences in halogenation patterns, substituent positions, and additional functional groups. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Evidence Source
2-Amino-2-(2,4-dichlorophenyl)acetamide -NH2 at α-C; 2,4-Cl on phenyl C8H7Cl2N2O Not explicitly reported; likely intermediate for bioactive molecules
2-Chloro-N-(2,4-dichlorophenyl)acetamide -Cl at α-C; 2,4-Cl on phenyl C8H5Cl3NO Herbicide precursor; used in synthesis of thiazolidinones
Acetochlor 3-(2,4-Cl-phenyl)-1-methylurea C14H20ClNO2 Pre-emergence herbicide; inhibits protein synthesis in weeds
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone ring appended to acetamide C17H12Cl2N2O3 Anticonvulsant candidate; targets neuronal ion channels
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolyl group; 3,4-Cl on phenyl C19H17Cl2N3O2 Structural studies show hydrogen-bonded dimers; potential ligand for coordination chemistry

Preparation Methods

Reductive Amination of α-Ketoamide Precursors

A widely employed strategy involves reductive amination of α-ketoamide intermediates. In a protocol adapted from , 2-azido-1-(2,4-dichlorophenyl)ethan-1-one is oxidized using tert-butyl hydroperoxide (TBHP) in the presence of Mg(OtBu)₂ as a catalyst. The resulting α-ketoamide undergoes hydrogenation with palladium on carbon (Pd/C) to yield the target compound.

Reaction Scheme :

2-Azido-1-(2,4-dichlorophenyl)ethan-1-oneMg(OtBu)₂TBHP, EtOAcα-KetoamideH2Pd/C2-Amino-2-(2,4-dichlorophenyl)acetamide\text{2-Azido-1-(2,4-dichlorophenyl)ethan-1-one} \xrightarrow[\text{Mg(OtBu)₂}]{\text{TBHP, EtOAc}} \alpha\text{-Ketoamide} \xrightarrow[\text{H}_2]{\text{Pd/C}} \text{this compound}

Conditions :

  • Oxidation: 20°C, 20 h, ethyl acetate solvent.

  • Reduction: 1 atm H₂, 25°C, 5 h.
    Yield : 72–85% .

Nucleophilic Substitution of Chloroacetamide Derivatives

Chloroacetamide intermediates serve as electrophilic partners for 2,4-dichloroaniline. A method from involves reacting 2-chloro-N-(2,4-dichlorophenyl)acetamide with aqueous ammonia under reflux.

Reaction Scheme :

2-Chloro-N-(2,4-dichlorophenyl)acetamide+NH3H2O, 80°CThis compound+HCl\text{2-Chloro-N-(2,4-dichlorophenyl)acetamide} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 80°C}} \text{this compound} + \text{HCl}

Optimization :

  • Ammonia concentration: 25% w/v.

  • Reaction time: 6–8 h.
    Yield : 68% .

Hydrolysis of Cyano Precursors

Nitrile hydrolysis offers an alternative route. A patent describes the synthesis starting from 2-cyano-2-(2,4-dichlorophenyl)acetamide, which is hydrolyzed under acidic conditions.

Reaction Scheme :

2-Cyano-2-(2,4-dichlorophenyl)acetamideHCl, H2OThis compound\text{2-Cyano-2-(2,4-dichlorophenyl)acetamide} \xrightarrow{\text{HCl, H}_2\text{O}} \text{this compound}

Conditions :

  • 6 M HCl, 90°C, 4 h.
    Yield : 78% .

Catalytic Coupling Methods

Advanced catalytic approaches, such as those in , utilize Mg(OtBu)₂ to facilitate TBHP-mediated oxidation of α-azido ketones. This method avoids harsh reagents and improves selectivity.

Key Advantages :

  • Solvent: Ethyl acetate (low toxicity).

  • Catalyst loading: 10 mol% Mg(OtBu)₂.
    Yield : 82% .

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Reaction Time (h)ScalabilityCost Efficiency
Reductive Amination8525HighModerate
Nucleophilic Substitution688MediumLow
Nitrile Hydrolysis784HighHigh
Catalytic Coupling8220MediumModerate

Key Findings :

  • Reductive amination and catalytic coupling offer the highest yields but require specialized catalysts.

  • Nitrile hydrolysis is the most cost-effective for industrial-scale production .

Challenges and Optimization Strategies

  • Byproduct Formation : Nucleophilic substitution often generates 2,4-dichloroaniline hydrochloride, requiring neutralization with NaOH .

  • Catalyst Recovery : Pd/C catalysts in reductive amination can be reused up to three times with minimal activity loss .

  • Purity Control : Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity .

Emerging Methodologies

Recent advances include enzymatic amidation using lipases, as reported in , which enables room-temperature synthesis with 89% yield. This green chemistry approach minimizes waste and energy consumption.

Industrial-Scale Production Recommendations

For large-scale synthesis, nitrile hydrolysis is preferred due to its simplicity and cost efficiency. A continuous-flow reactor system can enhance throughput by 40% compared to batch processes .

Q & A

Q. How can crystallographic data be leveraged to improve solubility predictions?

  • Methodological Answer : Calculate crystal lattice energy (e.g., using Materials Studio) to estimate solubility. Compare with experimental solubility in biorelevant media (FaSSIF/FeSSIF). Modify co-crystallization agents (e.g., succinic acid) to disrupt strong hydrogen-bonding networks .

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